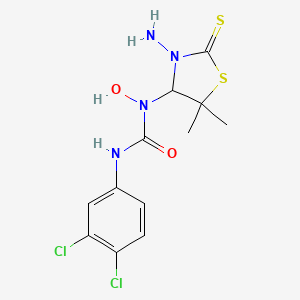
1-(3-Amino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-3-(3,4-dichlorophenyl)-1-hydroxyurea
概要
説明
1-(3-Amino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-3-(3,4-dichlorophenyl)-1-hydroxyurea is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both thiazolidinone and hydroxyurea moieties in the molecule suggests that it may exhibit unique pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-3-(3,4-dichlorophenyl)-1-hydroxyurea typically involves the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a suitable amine with a carbonyl compound in the presence of a sulfur source.
Introduction of Amino Group: The amino group can be introduced through nucleophilic substitution reactions.
Attachment of Dichlorophenyl Group: The dichlorophenyl group can be attached via electrophilic aromatic substitution reactions.
Formation of Hydroxyurea Moiety: The hydroxyurea moiety can be synthesized by the reaction of an isocyanate with a hydroxylamine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(3-Amino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-3-(3,4-dichlorophenyl)-1-hydroxyurea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while substitution of the chlorine atoms may yield various substituted derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazolidinones and hydroxyureas.
Medicine: As a potential therapeutic agent due to its unique pharmacological properties.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of 1-(3-Amino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-3-(3,4-dichlorophenyl)-1-hydroxyurea would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular function.
類似化合物との比較
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone ring structure, known for their diverse biological activities.
Hydroxyureas: Compounds containing a hydroxyurea moiety, used in the treatment of certain cancers and sickle cell disease.
Uniqueness
1-(3-Amino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-3-(3,4-dichlorophenyl)-1-hydroxyurea is unique due to the combination of thiazolidinone and hydroxyurea moieties in a single molecule. This unique structure may confer distinct pharmacological properties and potential therapeutic applications.
特性
IUPAC Name |
1-(3-amino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-3-(3,4-dichlorophenyl)-1-hydroxyurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N4O2S2/c1-12(2)9(17(15)11(21)22-12)18(20)10(19)16-6-3-4-7(13)8(14)5-6/h3-5,9,20H,15H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLFLIIVKMBHAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=S)S1)N)N(C(=O)NC2=CC(=C(C=C2)Cl)Cl)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


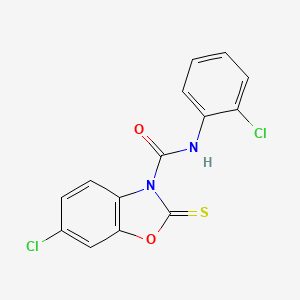
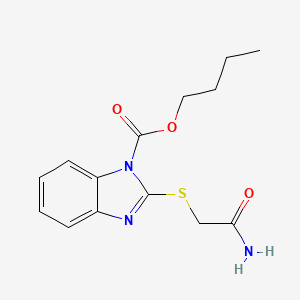
![3-[Benzenesulfonyl(butyl)amino]propanamide](/img/structure/B3822630.png)
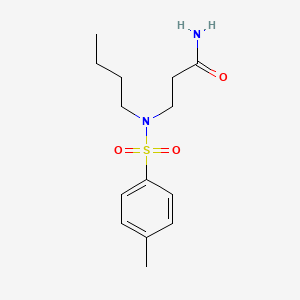

![4-[1-(2-hydroxyethyl)piperidin-4-yl]oxy-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3822660.png)

![2-[3-(4-Chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-hydroxyamino]-5,5-dimethyl-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B3822676.png)

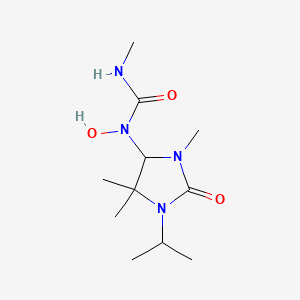
![1-(4-Chlorophenyl)-3-[3-(3,4-dichlorophenyl)-1,5,5-trimethyl-2-oxoimidazolidin-4-yl]urea](/img/structure/B3822690.png)
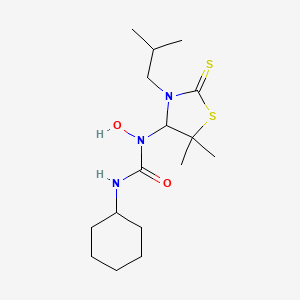
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methoxyaniline](/img/structure/B3822710.png)
![N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclopentyl]-4-ethoxyaniline](/img/structure/B3822718.png)
